1-(Aminomethyl)cyclobutane-1,3-diol
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Overview
Description
1-(Aminomethyl)cyclobutane-1,3-diol is a chemical compound characterized by the presence of an aminomethyl group and two hydroxyl groups attached to a cyclobutane ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclobutane derivatives, the introduction of aminomethyl and hydroxyl groups can be achieved through a series of substitution and addition reactions. Typical reagents used in these processes include amines, alcohols, and catalysts that facilitate the formation of the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanedione derivatives, while reduction of the aminomethyl group can produce cyclobutylamines.
Scientific Research Applications
1-(Aminomethyl)cyclobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)cyclobutane-1,3-diol exerts its effects is largely dependent on its interaction with molecular targets. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclobutane-1,3-diol: Lacks the aminomethyl group, resulting in different reactivity and applications.
Cyclobutane-1,3-diol: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
1-(Aminomethyl)cyclopentane-1,3-diol: Similar structure but with a five-membered ring, leading to different chemical and physical properties.
Uniqueness: 1-(Aminomethyl)cyclobutane-1,3-diol is unique due to its combination of aminomethyl and hydroxyl groups on a cyclobutane ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(aminomethyl)cyclobutane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5(8)1-4(7)2-5/h4,7-8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYECOYSQBRMCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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